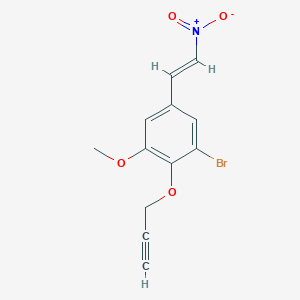

![molecular formula C16H16FNO3S B4578067 N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)

N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide

Descripción general

Descripción

Synthesis Analysis

- The synthesis of sulfonamide compounds often involves catalytic reactions, as demonstrated by Liu et al. (2009), where highly regio- and enantioselective allylic alkylation was used to create enantiopure fluorobis(phenylsulfonyl)methylated compounds, indicating a method that might be adaptable for the target compound (Liu et al., 2009).

Molecular Structure Analysis

- The molecular structure of closely related compounds has been studied, with one example being N-(4-Fluorophenyl)methanesulfonamide, whose structure was analyzed in detail, offering potential insights into the spatial arrangement and geometrical parameters that could be relevant for N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide (Gowda et al., 2007).

Chemical Reactions and Properties

- The reactivity of sulfonamide compounds includes their participation in various organic transformations. For instance, the use of fluorobis(phenylsulfonyl)methane as a reagent for nucleophilic fluoromethylation offers a perspective on the chemical reactivity and potential applications of such compounds (Prakash et al., 2009).

Physical Properties Analysis

- While specific physical properties of N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide were not identified, the study of similar compounds' crystal structures, like that of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, can provide insights into intermolecular interactions, hydrogen bonding, and potential applications in material science (Li et al., 2015).

Chemical Properties Analysis

- Studies on the chemoselectivity of N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlight the nuanced chemical behavior of sulfonamide derivatives in synthetic applications, which could be relevant for understanding the chemical properties of the compound (Kondo et al., 2000).

Aplicaciones Científicas De Investigación

Iridium-catalyzed Regio- and Enantioselective Allylic Alkylation

Research demonstrates the utility of highly regio- and enantioselective allylic alkylation processes involving fluorobis(phenylsulfonyl)methane (FBSM). Such processes, catalyzed by iridium complexes, afford enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds can be converted to monofluoro-methylated ibuprofen in just two steps without loss of optical purity, showcasing an application in synthesizing enantioselective pharmaceuticals (Liu et al., 2009).

Palladium-catalyzed Allylic Alkylation

Another application involves the palladium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane, highlighting the synthesis of terminal mono-fluoromethylated compounds with high regioselectivity and yields. This method provides a versatile approach for the introduction of fluorinated motifs into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Zhao et al., 2011).

Synthesis of Vinyl Fluorides

The synthesis of vinyl fluorides through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate via the Horner-Wittig reaction represents another significant application. This method provides a two-step route to vinyl fluorides, underscoring the importance of such compounds in materials science and pharmaceutical chemistry (McCarthy et al., 1990).

Structural Studies and Material Applications

The synthesis and crystal structure analysis of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, offer insights into the potential applications of fluoro-containing materials. The study of intermolecular hydrogen bonds and the electronic structure of these compounds predict their utility in synthesizing organic fluoro-containing polymers, which are valuable in various industrial applications (Li et al., 2015).

Structural Study of Derivatives

The structural study of nimesulidetriazole derivatives, through X-ray powder diffraction, sheds light on the effect of substitution on supramolecular assembly. Such studies are crucial for the development of new pharmaceuticals, as they provide a deeper understanding of the molecular interactions and stability of drug compounds (Dey et al., 2015).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(3-prop-2-enoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-2-10-21-16-5-3-4-15(11-16)18-22(19,20)12-13-6-8-14(17)9-7-13/h2-9,11,18H,1,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTFBOGJACYSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

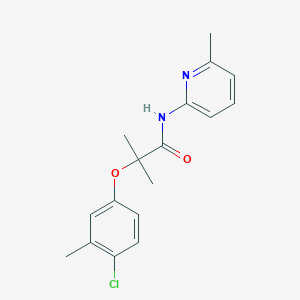

![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)

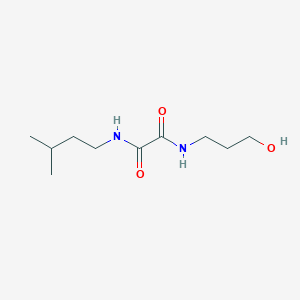

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

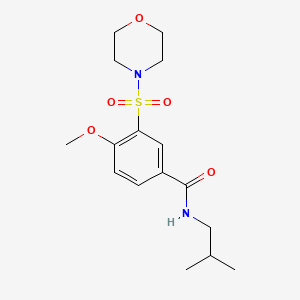

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)

![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)

![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)

![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)